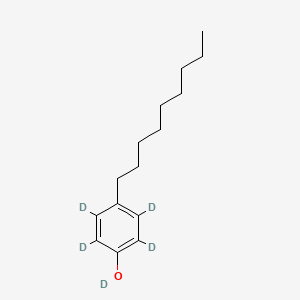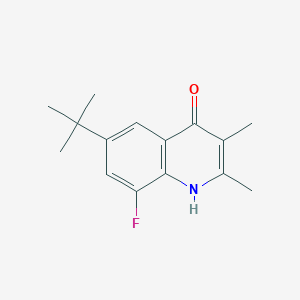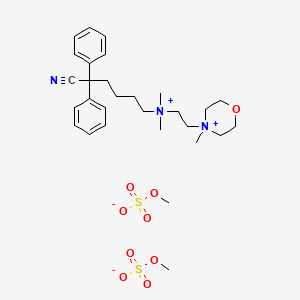
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt)
Vue d'ensemble
Description
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt), also known as 18:1 Biotinyl Cap PE, is a type of fluorescent lipid that binds to microtubules in cells . It has the molecular formula C57H102N4O11PNaS . This compound is hygroscopic and is not sensitive to light .
Molecular Structure Analysis
The molecular structure of this compound consists of a glycerol backbone with two oleoyl chains attached at the sn-1 and sn-2 positions . The third position of the glycerol backbone is linked to a phosphoethanolamine group, which is further linked to a biotinyl group .Physical And Chemical Properties Analysis
This compound is hygroscopic and is not sensitive to light . It has a molecular formula of C57H102N4O11PNaS and a molecular weight of 1105.469 . The compound is stable for 1 year and should be stored at -20°C .Applications De Recherche Scientifique
Gene Delivery
- Respiratory Gene Delivery : Lipid-based vectors, including 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, were found effective for respiratory gene delivery in the form of dried powders. These vectors showed good transfection efficiency and viability for this purpose (Colonna et al., 2008).
- Cationic Lipid Mixtures for Gene Delivery : Binary lipid mixtures, including 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, have been characterized for their potential in gene delivery. These mixtures exhibited efficient gene transfer and serum stability, highlighting their potential as gene delivery vehicles (Wölk et al., 2015).
Biosensing and Bioanalytical Applications
- Surface Plasmon Resonance Biosensing : Biotin-containing phospholipid vesicle layers, including 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl), have been used to immobilize biotinylated receptor proteins for surface plasmon resonance (SPR) biosensors. This application is critical for biosensing and bioanalytical methods (Ishizuka-Katsura et al., 2008).
- Binding Affinities in Biotinylated Lipid Bilayers : The binding properties of proteins like avidin and streptavidin to biotinylated lipid bilayers containing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine have been studied. These studies provide insights into biotin-bound protein complexes used in bioanalytical applications (Nguyen et al., 2012).
Lipid Arrays and Nanofabrication
- Lipid Arrays on Porous Polymer Coatings : Phospholipid arrays, including 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl), have been generated on porous polymer coatings. This has applications in various bio-applications due to the high stability and accessibility of these arrays (Sekula-Neuner et al., 2017).
- Lipid Nanotubes for Nanofabrication : 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine is known to self-assemble into lipid nanotubes, which have been used to fabricate gold nanowires, demonstrating its utility in nanofabrication processes (Jajcevic, 2020).
Tear Film Stability
- Tunable Mucin Concentration in Tear Film : Biotinylated versions of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine have been used in models of the human tear film. The research shows how different concentrations of mucin affect tear film stability, relevant for eye health studies (Cui et al., 2022).
Mécanisme D'action
Target of Action
The primary target of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt), also known as DOPE, is the cellular membrane . It interacts with the lipid bilayer of the cell membrane, which plays a crucial role in maintaining the integrity and functionality of the cell .
Mode of Action
DOPE forms heterogeneous liposomes with N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium methylsulfate (DOTAP), which are used as delivery vehicles for therapeutic agents . The compound can bind to microtubules, inhibiting binding to targets, cell division, and movement .
Biochemical Pathways
The compound is involved in the pathway of lipid-mediated gene transfection . The addition of DOPE-PEG2K can reduce cellular toxicity by masking the surface positive charge of the DOPE-PEI/siRNA complex . The incorporation of a gastrin-releasing peptide receptor (GRPR) targeting peptide and DOPE/DOTAP components can improve the cellular uptake of siRNA into targeted cells and the siRNA knockdown efficiency .
Result of Action
The result of DOPE’s action is the efficient delivery of therapeutic agents into cells . This can lead to the successful knockdown of specific genes, which can have various effects depending on the genes targeted .
Action Environment
The action of DOPE can be influenced by various environmental factors. For instance, the presence of other lipids can affect the formation and stability of the liposomes . The pH and ionic strength of the surrounding medium can also affect the charge of the liposomes and thus their interaction with cells .
Propriétés
InChI |
InChI=1S/C51H92N3O10PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-48(56)61-41-44(64-49(57)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-63-65(59,60)62-40-39-52-47(55)36-34-33-35-46-50-45(43-66-46)53-51(58)54-50;/h17-20,44-46,50H,3-16,21-43H2,1-2H3,(H,52,55)(H,59,60)(H2,53,54,58);/b19-17-,20-18-;/t44-,45+,46+,50+;/m1./s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZBJHZLJJOUSL-AOAFAMOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H92N3NaO10PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
993.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
384835-53-4 | |
| Record name | 9-Octadecenoic acid (9Z)-, (1R)-1-[12-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphadodec-1-yl]-1,2-ethanediyl ester, sodium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=384835-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Sodium 2,3-dihydroxypropyl (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl phosphate](/img/structure/B6595654.png)
![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate](/img/structure/B6595658.png)

![L-Argininamide, N-[4-[[4-(dimethylamino)phenyl]azo]benzoyl]-L-leucyl-L-alanyl-L-glutaminyl-L-alanyl-L-valyl-L-arginyl-L-seryl-L-seryl-L-seryl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-(9CI)](/img/structure/B6595673.png)

